Dimethyl 2-(1-aminoethyl)propanedioate;hydrochloride
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Overview
Description
Dimethyl 2-(1-aminoethyl)propanedioate hydrochloride, also known as 1,3-dimethyl 2-(1-aminoethyl)propanedioate hydrochloride, is a chemical compound with the CAS Number: 1822986-87-7 . It has a molecular weight of 211.65 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is dimethyl 2-(1-aminoethyl)malonate hydrochloride . The Inchi Code for this compound is 1S/C7H13NO4.ClH/c1-4(8)5(6(9)11-2)7(10)12-3;/h4-5H,8H2,1-3H3;1H .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 211.65 .Scientific Research Applications
Catalysis and Chemical Reactions
Hydrogenation of Dimethyl Malonate : Dimethyl malonate is hydrogenated to 1,3-propanediol, a key monomer in the production of polytrimethylene-terephthalate, using a Cu/SiO2 catalyst. This process offers an alternative route for producing 1,3-propanediol, showcasing the potential industrial applications of dimethyl malonate derivatives (Zheng, Zhu, Li, & Ji, 2017).
Asymmetric Hydroformylation of Unsaturated Esters : Dimethyl 2-(formylmethyl)butanedioate has been synthesized via catalytic hydroformylation of dimethyl itaconate, indicating the use of dimethyl derivatives in asymmetric synthesis and organic chemistry (Kollár, Consiglio, & Pino, 1987).
Material Science and Engineering
Synthesis and Characterization of Poly(β-amino esters) : Poly(β-aminoesters) synthesized from N,N‘-dimethylethylenediamine have applications in biomedical engineering, such as in the development of noncytotoxic materials for use as synthetic transfection vectors (Lynn & Langer, 2000).
Phosphoramidate Application on Cotton Fabrics : A novel phosphoramidate synthesized from 2,2-dimethyl-1,3-propanediol has been used to enhance the fire retardancy of cotton fabrics, demonstrating an application in textile engineering (Zhao, Liu, Zhang, Liu, Li, & Liu, 2017).
Biochemistry and Molecular Biology
Purification and Characterization of Haloalcohol Dehalogenase : An enzyme from Arthrobacter sp. capable of dehalogenating vicinal haloalcohols to epoxides was purified and characterized. This enzyme shows activity for compounds like 1,3-dichloro-2-propanol, demonstrating its relevance in biodegradation and bioremediation research (van den Wijngaard, Reuvekamp, & Janssen, 1991).
Genotoxicity and Metabolism Studies : Studies on the genotoxicity and metabolism of epichlorohydrin in mice, where its diol derivative (3-chloro-1,2-propanediol) exhibited mutagenic effects, provide insights into the biological interactions and potential hazards of related compounds (Rossi, Migliore, Lascialfari, Sbrana, Loprieno, Tortoreto, Bidoli, & Pantarotto, 1983).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
dimethyl 2-(1-aminoethyl)propanedioate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4.ClH/c1-4(8)5(6(9)11-2)7(10)12-3;/h4-5H,8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEDHTIITGXWFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(1-aminoethyl)propanedioate;hydrochloride |
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